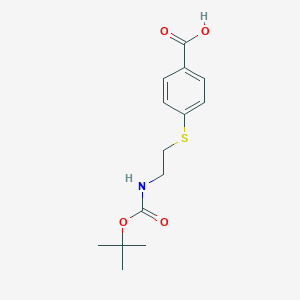

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid is an organic compound with the molecular formula C14H21NO4S. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl (Boc) protected aminoethylthio group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Thioether Formation: The protected aminoethyl group is then reacted with 4-chlorobenzoic acid to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Deprotected amines.

Applications De Recherche Scientifique

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid involves its ability to interact with various molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The thioether linkage provides stability and resistance to metabolic degradation, enhancing the compound’s efficacy in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-((2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Similar structure but with an ethoxy group instead of a thioether linkage.

4-((2-((tert-Butoxycarbonyl)amino)methyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid is unique due to its thioether linkage, which provides enhanced stability and reactivity compared to its analogs. This makes it particularly useful in applications requiring robust chemical properties and resistance to metabolic degradation.

Activité Biologique

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid (Boc-AETBA) is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Boc-AETBA is characterized by its molecular formula C14H21NO4S and a molecular weight of approximately 297.37 g/mol. It features a benzoic acid backbone with a tert-butoxycarbonyl (Boc) protected aminoethylthio group, which enhances its stability and reactivity in biological systems .

The biological activity of Boc-AETBA primarily stems from its ability to interact with various molecular targets through its functional groups. The Boc group can be deprotected to reveal a free amine, allowing it to participate in hydrogen bonding and electrostatic interactions with biological targets. The thioether linkage is particularly significant, as it provides stability against metabolic degradation, thereby enhancing the compound's efficacy in biological applications.

Enzyme Interactions

Research indicates that Boc-AETBA can influence enzyme mechanisms and protein-ligand interactions. It has been studied for its role in promoting the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and have implications in aging and various diseases .

Cytotoxicity and Cell Viability

In vitro studies have demonstrated that Boc-AETBA exhibits low cytotoxicity across different cell lines, including normal human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058. At concentrations up to 10 μg/mL, it did not significantly inhibit cell growth, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

- Protein Degradation Pathways : A study investigated the effects of Boc-AETBA on human foreskin fibroblasts, revealing that it enhanced proteasomal chymotrypsin-like activity significantly without cytotoxic effects. This suggests its potential as a modulator for proteostasis networks, especially in aging-related contexts .

- Comparative Analysis with Other Compounds : In comparative studies, Boc-AETBA was evaluated alongside other benzoic acid derivatives. While some derivatives showed potent interactions with enzymes like cathepsins B and L, Boc-AETBA's unique thioether structure provided distinct advantages in stability and reactivity compared to analogs lacking this feature .

Research Applications

Boc-AETBA has several promising applications:

- Pharmaceutical Development : Its properties make it a suitable candidate for drug delivery systems and as a building block for prodrugs.

- Biochemical Research : It serves as an important intermediate in organic synthesis, particularly in developing complex pharmaceutical compounds.

- Enzyme Studies : The compound's ability to form stable complexes makes it valuable for studying enzyme mechanisms and protein interactions .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-8-9-20-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHYHHRGXGHLBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.